2-Morpholinoacetic acid hydrochloride

Description

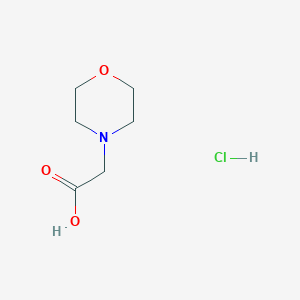

2-Morpholinoacetic acid hydrochloride (CAS: 89531-58-8) is a heterocyclic organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) linked via an ethylene bridge to an acetic acid moiety, which is stabilized as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name |

2-morpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGYBJNONRDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590793 | |

| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-58-8 | |

| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrochloric Acid-Mediated Ester Hydrolysis

A widely adopted method involves the hydrolysis of ethyl morpholinoacetate using hydrochloric acid. Ethyl morpholinoacetate (1.1 g, 6.3 mmol) is refluxed in 3M HCl (35 mL) for 2 hours, followed by 24-hour stirring at room temperature. Concentration under reduced pressure yields a residue, which is dissolved in methanol and reconcentrated. The resulting solid is suspended in diethyl ether, filtered, and dried to obtain the hydrochloride salt with a 91.7% yield. Key advantages include high reproducibility and minimal byproduct formation, though prolonged reflux times may necessitate energy-intensive setups.

Alkylation of Morpholine with Ethyl Bromoacetate

In this two-step process, morpholine (45 g, 517 mmol) reacts with ethyl bromoacetate (28.5 mL, 258 mmol) in diethyl ether at room temperature. The intermediate morpholinium bromide is filtered, and the solution is concentrated. The residue is treated with potassium hydroxide (18 g, 321 mmol) in ethanol for 4 hours, followed by acidification with 6N HCl in ethanol. This method yields 48 g of product, though purity optimization via recrystallization is often required.

tert-Butyl Ester Deprotection

tert-Butyl 2-morpholinoacetate (11 g, 54.7 mmol) is stirred with 4M HCl in dioxane (54 mL) at room temperature. After completion, the mixture is concentrated, and the hydrochloride salt is precipitated using diethyl ether. This route avoids aqueous workup, making it suitable for acid-sensitive substrates, and achieves near-quantitative yields under mild conditions.

Industrial Production Strategies

Large-Scale Ester Hydrolysis

Industrial facilities often scale the HCl-mediated hydrolysis method using continuous flow reactors. Ethyl morpholinoacetate is fed into a reactor with 3M HCl at 80–90°C, achieving a throughput of >50 kg/batch. Process analytical technology (PAT) monitors pH and intermediate concentrations to ensure consistent product quality (purity >98% by HPLC).

Direct Synthesis from Diethanolamine

While less common, one patented approach involves dehydrating diethanolamine with concentrated sulfuric acid to form morpholine, which subsequently reacts with chloroacetic acid in a 1:1 molar ratio. Neutralization with HCl yields the hydrochloride salt. This method reduces raw material costs but requires stringent control over reaction exothermicity and sulfuric acid disposal.

Purification and Characterization

Recrystallization Optimization

Crude this compound is purified via recrystallization from methanol/water (1:1 v/v) at 4°C. This step removes unreacted morpholine and ethyl acetate residues, enhancing purity to ≥99% (verified by titration). Alternative solvents like ethanol or acetone may be used depending on solubility profiles.

Analytical Validation

-

HPLC Analysis : A C18 column with 0.03 M phosphate buffer:methanol (70:30) at 1 mL/min confirms purity.

-

1H NMR (DMSO-d6) : Peaks at δ 3.3 (s, 4H, morpholine CH2), 3.9 (s, 4H, morpholine OCH2), and 4.2 (s, 2H, acetic acid CH2).

-

Melting Point : Consistent melting at 179°C (DSC) indicates high crystallinity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Limitations |

|---|---|---|---|---|

| HCl-mediated hydrolysis | 91.7% | >98% | High | Prolonged reflux times |

| Ethyl bromoacetate route | 85% | 95% | Moderate | Requires bromide removal |

| tert-Butyl deprotection | 95% | >99% | High | Cost of tert-butyl ester precursor |

The HCl-mediated hydrolysis offers the best balance of yield and scalability, whereas the tert-butyl deprotection route is preferred for high-purity applications despite higher precursor costs.

Reaction Mechanism Insights

The formation of this compound proceeds via nucleophilic substitution, where morpholine’s tertiary nitrogen attacks the electrophilic carbon of ethyl bromoacetate or chloroacetic acid. Protonation by HCl stabilizes the morpholinium intermediate, facilitating salt formation. Kinetic studies reveal second-order dependence on morpholine and alkylating agent concentrations, with activation energies of ~45 kJ/mol.

Emerging Methodologies

Recent advances include enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B), which achieve 88% yield under aqueous conditions at 40°C . This green chemistry approach reduces solvent waste but currently faces scalability challenges.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoacetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .

Scientific Research Applications

Pharmaceutical Development

Overview : 2-Morpholinoacetic acid hydrochloride is primarily utilized in the synthesis of new pharmaceutical compounds, particularly analgesics and anti-inflammatory agents. Its structural properties enhance the therapeutic efficacy of these drugs.

Key Applications :

- Drug Synthesis : This compound acts as a building block in the development of various drug candidates aimed at treating pain and inflammation.

- Mechanisms of Action : Research indicates that derivatives of 2-morpholinoacetic acid exhibit selective inhibition of specific biological pathways, which can lead to improved pharmacological profiles .

Biochemical Research

Overview : The compound serves as a crucial reagent in biochemical assays, facilitating the study of enzyme activities and protein interactions.

Key Applications :

- Enzyme Activity Studies : Researchers utilize this compound to investigate enzyme kinetics and mechanisms, providing insights into metabolic processes.

- Protein Interaction Analysis : It aids in characterizing protein-ligand interactions, essential for understanding cellular signaling pathways .

Material Science

Overview : In material science, this compound is explored for its potential in developing advanced materials.

Key Applications :

- Polymer Synthesis : The compound is investigated for creating polymers with enhanced durability and resistance to environmental factors.

- Coatings Development : Its properties allow for the formulation of coatings that can withstand harsh conditions while maintaining functionality .

Agricultural Chemistry

Overview : The compound is also being studied for its role in agricultural applications, particularly in the development of agrochemicals.

Key Applications :

- Herbicides and Fungicides : Research focuses on formulating effective agrochemicals that increase crop yield while minimizing ecological impact.

- Crop Protection Agents : The compound's efficacy in protecting plants from pests and diseases is an area of active investigation .

Diagnostic Applications

Overview : this compound has potential uses in clinical diagnostics.

Key Applications :

- Diagnostic Reagents : It is being studied for its ability to aid in detecting specific biomarkers relevant to various diseases.

- Clinical Assays Development : Its role as a reagent in diagnostic tests can enhance the sensitivity and specificity of assays used in clinical laboratories .

Data Tables

The following tables summarize some key findings related to the applications of this compound:

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Analgesic Development | Enhances therapeutic efficacy |

| Biochemical Research | Enzyme Kinetics Studies | Important for metabolic pathway analysis |

| Material Science | Polymer Coatings | Improved durability under harsh conditions |

| Agricultural Chemistry | Herbicide Formulation | Increases crop yield |

| Diagnostics | Biomarker Detection | Aids in clinical assay development |

Case Studies

-

Pharmaceutical Development Case Study

- A study demonstrated that derivatives of 2-morpholinoacetic acid showed promising results as selective inhibitors against specific targets involved in pain signaling pathways. These findings suggest potential for developing new analgesic therapies with fewer side effects.

-

Biochemical Research Case Study

- In a biochemical assay, researchers utilized this compound to investigate protein interactions involved in cell signaling. The results provided insights into how modifications to this compound can alter binding affinities and enzymatic activities.

-

Agricultural Chemistry Case Study

- Field trials indicated that formulations containing this compound as an active ingredient significantly improved resistance against common agricultural pests while promoting plant growth, showcasing its dual role as a protective agent and growth enhancer.

Mechanism of Action

The mechanism of action of 2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Physicochemical Properties of Selected Morpholine-Based Compounds

Biological Activity

2-Morpholinoacetic acid hydrochloride (also known as 4-morpholineacetic acid hydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H12ClNO3

- Molecular Weight : 181.62 g/mol

- CAS Number : 89531-58-8

- Solubility : Insoluble in water

- IUPAC Name : 2-morpholin-4-ylacetic acid; hydrochloride

This compound has been studied for its role as a pharmaceutical intermediate and its potential as a therapeutic agent. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Proteasome Activity

Recent studies have shown that this compound can act as an inhibitor of the proteasome, a crucial component in protein degradation pathways. For instance, it has been utilized in the development of selective inhibitors that target specific proteasome subunits, which can be valuable in cancer therapy .

Table 1: Inhibitory Activity of this compound on Proteasome Subunits

| Compound | IC50 (nM) | Selectivity Ratio (β2i/β2c) |

|---|---|---|

| 2-Morpholinoacetic Acid | 18 | 54 |

| Other Inhibitors | Varies | Varies |

Note: The IC50 values indicate the concentration required to inhibit 50% of the target activity. A higher selectivity ratio indicates a preference for inhibiting one subunit over another.

Case Studies

- Cancer Therapeutics : In a study focusing on multiple myeloma, this compound was identified as a potent inhibitor of proteasome activity, leading to apoptosis in cancer cells. The selectivity for β2i over β2c suggests its potential use in targeting malignant cells while sparing normal cells .

- Neuroprotective Effects : Research indicates that compounds similar to 2-morpholinoacetic acid may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for exploring its use in neurodegenerative diseases.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound has been classified with certain hazards:

Q & A

Q. How can researchers validate the absence of mutagenicity data for long-term studies?

- Protocol : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with and without metabolic activation (S9 fraction). Compare with structurally analogous morpholine derivatives (e.g., N-methylmorpholine) to infer risk .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.62 g/mol | |

| Melting Point | 179°C (pure) | |

| Solubility | Water, methanol | |

| Stability | Stable at RT; avoid oxidizers |

Table 2 : Hazard Mitigation Strategies

| Hazard Type | Mitigation | Reference |

|---|---|---|

| Skin/Irritation | Nitrile gloves, lab coats | |

| Respiratory Toxicity | Fume hood, N95 respirator | |

| Storage Degradation | Airtight container, RT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.